molecular formula C24H20BrN3O2S B12025958 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B12025958
M. Wt: 494.4 g/mol
InChI Key: YWUUJJJORJKWFD-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a quinazolinone-derived acetamide with a brominated aromatic system and a sulfanyl linkage. Its core structure consists of a 4-oxo-3,4-dihydroquinazolin-2-yl scaffold substituted at the 3-position with a 4-bromophenyl group. A sulfanylacetamide moiety bridges the quinazolinone core to an N-(3,5-dimethylphenyl) group. The bromine atom likely enhances lipophilicity and electronic interactions, while the 3,5-dimethylphenyl group introduces steric and electronic modulation compared to other derivatives.

Properties

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20BrN3O2S/c1-15-11-16(2)13-18(12-15)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-9-7-17(25)8-10-19/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

YWUUJJJORJKWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Route 1: Sequential Cyclocondensation and Thioether Formation

This route involves:

  • Synthesis of 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one via cyclocondensation of anthranilic acid with 4-bromophenyl isothiocyanate.

  • Alkylation of the thiol group with chloroacetamide derivatives to introduce the sulfanyl-acetamide sidechain.

Critical Reaction Conditions:

  • Cyclocondensation : Conducted in ethanol under reflux (80°C, 6–8 hours), yielding the quinazolinone thiol intermediate.

  • Alkylation : Performed in DMF with potassium carbonate as a base, reacting the thiol intermediate with N-(3,5-dimethylphenyl)-2-chloroacetamide at 60°C for 5 hours.

Route 2: Coupling of Preformed Quinazolinone and Acetamide Moieties

This approach utilizes:

  • Independent synthesis of 3-(4-bromophenyl)quinazolin-4(3H)-one-2-thiol.

  • Coupling with N-(3,5-dimethylphenyl)acetamide via carbodiimide-mediated amide bond formation.

Key Reagents:

  • Coupling Agents : EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

  • Reaction Time : 24 hours at room temperature under nitrogen atmosphere.

Step-by-Step Synthesis Protocols

Synthesis of 3-(4-Bromophenyl)-2-mercaptoquinazolin-4(3H)-one

  • Reactants : Anthranilic acid (1.0 equiv), 4-bromophenyl isothiocyanate (1.1 equiv).

  • Conditions : Reflux in ethanol (80°C, 6 hours).

  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol (yield: 70–75%).

Characterization Data :

  • IR (KBr) : 3134 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S).

  • ¹H NMR (500 MHz, DMSO-d6) : δ 13.05 (s, 1H, SH), 8.09–7.48 (m, 8H, aromatic).

Alkylation with N-(3,5-Dimethylphenyl)-2-chloroacetamide

  • Reactants : 3-(4-Bromophenyl)-2-mercaptoquinazolin-4(3H)-one (1.0 equiv), N-(3,5-dimethylphenyl)-2-chloroacetamide (1.2 equiv).

  • Conditions : DMF, K2CO3 (2.0 equiv), 60°C, 5 hours.

  • Workup : Quenching with ice-water, extraction with ethyl acetate, column chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–68%.

Carbodiimide-Mediated Coupling (Alternative Route)

  • Reactants : Preformed quinazolinone-thiol (1.0 equiv), N-(3,5-dimethylphenyl)acetic acid (1.1 equiv).

  • Reagents : EDCI·HCl (1.5 equiv), DMAP (0.1 equiv), anhydrous CH2Cl2.

  • Conditions : 0°C to room temperature, 24 hours under N2.

  • Workup : Washing with HCl (2.0 M), NaHCO3, brine; drying (Na2SO4); recrystallization (CH2Cl2/EtOAc).

Yield : 72–76%.

Optimization of Reaction Parameters

Solvent and Base Selection

ParameterRoute 1 (Alkylation)Route 2 (Coupling)
Solvent DMFCH2Cl2
Base K2CO3DMAP
Temperature 60°C0°C → RT
Yield 65–68%72–76%

DMF enhances nucleophilicity of the thiolate ion in Route 1, while CH2Cl2 minimizes side reactions in Route 2.

Role of Catalysts

  • EDCI·HCl : Activates carboxylic acids for amide bond formation via in situ formation of an active ester intermediate.

  • DMAP : Accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.

Analytical Characterization

Spectroscopic Data

IR (KBr) :

  • 1732 cm⁻¹ (ester C=O, intermediate).

  • 1680 cm⁻¹ (quinazolinone C=O).

  • 1607 cm⁻¹ (C=N).

¹H NMR (500 MHz, DMSO-d6) :

  • δ 8.09 (d, J = 8.0 Hz, H-5 quinazolinone).

  • δ 7.84 (d, J = 7.5 Hz, H-8 quinazolinone).

  • δ 2.25 (s, 6H, CH3 from 3,5-dimethylphenyl).

LC-MS : m/z 536.02 [M+H]+ (calculated for C24H20BrN3O2S).

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediate

  • Issue : Thiol groups oxidize to disulfides under aerobic conditions.

  • Solution : Conduct alkylation/coupling under nitrogen atmosphere.

Purification Difficulties

  • Issue : Co-elution of byproducts during column chromatography.

  • Solution : Gradient elution (hexane:EtOAc from 4:1 to 1:1).

Yield Comparison and Scalability

MethodYieldScalabilityCost Efficiency
Alkylation Route 65–68%ModerateHigh
Coupling Route 72–76%HighModerate

The carbodiimide-mediated route offers higher yields but requires expensive coupling agents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituents on Acetamide Nitrogen Molecular Formula Key Structural Variations
Target compound 3,5-dimethylphenyl C24H20BrN3O2S 3,5-dimethyl substitution
2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 3,4-dimethylphenyl C24H20BrN3O2S 3,4-dimethyl substitution
2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 2-ethoxyphenyl C24H20BrN3O3S Ethoxy group at ortho position
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide 3,4-difluorophenyl C14H10BrF2NO Fluorine substituents, no quinazolinone

Electronic and Steric Effects

  • 3,4-Dimethylphenyl : Adjacent methyl groups increase steric hindrance, which may reduce rotational freedom and alter binding pocket compatibility in biological targets.
  • 2-Ethoxyphenyl : The ethoxy group provides strong electron-donating effects and bulkier steric hindrance, likely improving membrane permeability but reducing crystallinity compared to methyl substituents.

Crystallographic and Conformational Differences

  • The target compound ’s 3,5-dimethylphenyl group is expected to adopt a dihedral angle distinct from the 3,4-dimethylphenyl analogue , influencing crystal packing and intermolecular interactions. For example, in the 3,4-difluorophenyl derivative , the dihedral angle between aromatic rings is 66.4°, stabilized by N–H⋯O hydrogen bonds. Substituent positioning (meta vs. ortho/para) directly modulates such angles, affecting solubility and stability.

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, logP) for the target compound are unavailable in the provided evidence, trends can be inferred:

  • Lipophilicity : Bromine and methyl/ethoxy groups increase logP compared to fluorine-substituted derivatives .
  • Melting Points: The 3,4-difluorophenyl acetamide melts at 423–425 K, whereas quinazolinone-containing analogues (e.g., compounds in ) exhibit higher melting points (~274–288°C) due to enhanced hydrogen-bonding and rigidity.

Biological Activity

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, identified by its CAS number 499104-41-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H22BrN3O2S
  • Molecular Weight : 535.24 g/mol
  • Structure : The compound features a quinazoline core with a bromophenyl substituent and a sulfanyl group, contributing to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide exhibit notable anticancer properties. A study demonstrated that derivatives of quinazoline effectively inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
A549 (Lung)12.3Cell cycle arrest at G2/M phase
HeLa (Cervical)10.7Inhibition of anti-apoptotic proteins

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Preliminary tests suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A research article published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinazoline derivatives and their evaluation against cancer cell lines. The study found that modifications at the sulfur position significantly enhanced anticancer activity, suggesting that 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide could be a lead compound for further development.
  • Antimicrobial Evaluation :
    • In a study focused on antimicrobial agents published in Pharmaceutical Biology, the compound was tested against common pathogens. Results indicated that the compound had a significant inhibitory effect on bacterial growth, particularly against resistant strains.

Q & A

Q. What are the standard synthetic protocols for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-bromophenyl-substituted quinazolinone precursors with thiol-containing intermediates under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C, 4–6 hours) .
  • Step 2 : Acetamide coupling via nucleophilic substitution, often using coupling agents like EDC/HOBt in dichloromethane at room temperature .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitor progress via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Assign peaks to confirm the quinazolinone core, sulfanyl bridge, and acetamide substituents. Aromatic protons in the 7.0–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₅H₂₁BrN₃O₂S: ~514.04 Da) .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable, critical for understanding bioactive conformers .

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and Stability : Use HPLC to assess compound integrity in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

  • Reaction Path Search : Apply density functional theory (DFT) to model intermediates and transition states, identifying energy barriers in sulfanyl-acetamide coupling .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent suitability (e.g., DMF vs. THF) for improving yield .
  • Machine Learning : Train models on reaction databases to recommend optimal catalysts (e.g., DMAP vs. pyridine) for ester-to-amide conversions .

Q. What strategies address contradictions in reported biological activity data?

  • Comparative Structural Analysis : Compare substituent effects using analogues (e.g., 4-methylphenyl vs. 3,5-dimethylphenyl groups alter hydrophobic interactions) .
  • In Silico Docking : Perform molecular docking (AutoDock Vina) to explain discrepancies in kinase inhibition profiles across cell lines .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Systematic Substituent Variation : Synthesize derivatives with modified bromophenyl (e.g., chloro, methoxy) or dimethylphenyl groups to assess electronic/steric effects .
  • Pharmacophore Mapping : Overlay active/inactive analogues using Schrödinger Phase to identify critical hydrogen-bonding motifs .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. What advanced techniques resolve reaction mechanism ambiguities?

  • Kinetic Isotope Effects (KIE) : Study deuterated intermediates to distinguish between SN1/SN2 pathways in acetamide formation .
  • In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies during quinazolinone oxidation to confirm keto-enol tautomerization .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in sulfanyl group reactions .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) while minimizing trials .
  • Data Validation : Cross-validate biological results with orthogonal assays (e.g., ATPase assays alongside kinase inhibition) to mitigate false positives .

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